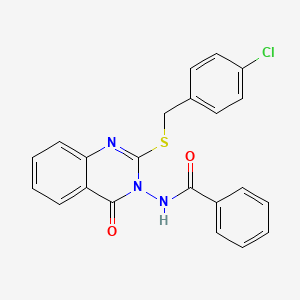
N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN3O2S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitubercular and Antibacterial Activities
Research has demonstrated the potential of quinazolinone analogs, which are structurally related to N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide, in exhibiting significant antitubercular and antibacterial activities. For instance, some derivatives have shown promising results against Mycobacterium tuberculosis H37Rv strain and various Gram-positive and Gram-negative bacteria (G. K. Rao & R. Subramaniam, 2015).
Antipsychotic Potential
Heterocyclic analogs of quinazolinones have been evaluated as potential antipsychotic agents. These studies focus on their ability to bind to dopamine and serotonin receptors, indicating a potential role in managing psychiatric disorders (M. H. Norman et al., 1996).
Synthetic Methodologies
Recent advancements in synthetic methodologies for quinazolinone derivatives, including this compound, have been developed. These methods are crucial for the efficient production of these compounds, which have varied pharmacological applications (R. Mohebat et al., 2015).
Analgesic Activity
Some quinazolinone derivatives have been synthesized and evaluated for their analgesic activity. This suggests a potential application of this compound in pain management (H. Saad et al., 2011).
Antimicrobial Agents
Research indicates that some quinazolinone derivatives exhibit significant antimicrobial properties. This finding opens the possibility of utilizing this compound in the development of new antimicrobial agents (N. Desai et al., 2007).
Antihypertensive and Diuretic Properties
Some quinazolinone derivatives have been investigated for their antihypertensive and diuretic activities. This suggests a potential use of this compound in cardiovascular and renal therapeutics (M. Rahman et al., 2014).
Psychotropic Activity
Quinazolinone derivatives have also been evaluated for their psychotropic activity. They have shown potential in exhibiting sedative actions and anti-inflammatory effects, indicating possible applications in neuropsychiatric and inflammatory disorders (A. Zablotskaya et al., 2013).
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-12-10-15(11-13-17)14-29-22-24-19-9-5-4-8-18(19)21(28)26(22)25-20(27)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWTTUTXKIQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
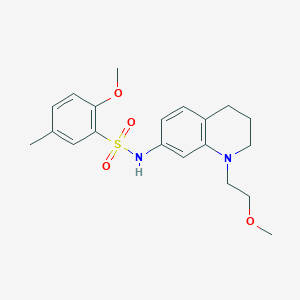
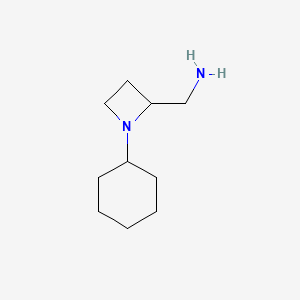

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)
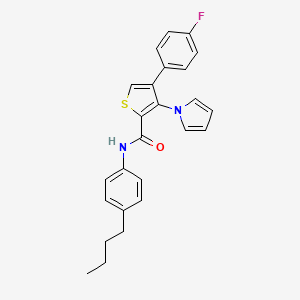

![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)
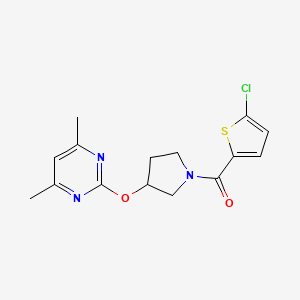
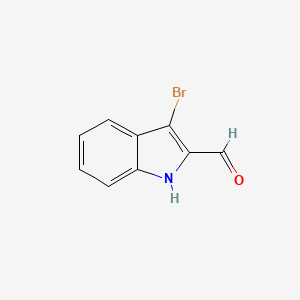
![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2642608.png)

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)

